molecular formula C7H12N2 B097697 1-Ethyl-3,5-dimethyl-1H-pyrazole CAS No. 17629-26-4

1-Ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B097697
CAS No.: 17629-26-4
M. Wt: 124.18 g/mol
InChI Key: WBTANXHOAUWNIK-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Tautomerism

1-Ethyl-3,5-dimethyl-1H-pyrazole, as a pyrazole derivative, finds applications in crystallography and the study of tautomerism. A study involving NH-pyrazoles, closely related to this compound, revealed insights into their structure and tautomerism. The structures of these pyrazoles were determined by X-ray crystallography, and their tautomerism in solution and solid state was analyzed using NMR spectroscopy (Cornago et al., 2009).

Chemical Synthesis

This compound is involved in chemical synthesis processes. It serves as an intermediate in the production of other chemical compounds, such as pyrazole formate derivatives, which are intermediates for new insecticides (Sun Xiao-qiang, 2007).

Structural Analysis

Research on this compound includes analyzing its structural aspects. Studies on similar pyrazole compounds have been conducted to understand their crystal structure and molecular geometry, contributing to the knowledge of pyrazole chemistry (Rodier et al., 1994).

Biological Activity

Some derivatives of this compound have been synthesized and screened for their biological activities, such as antibacterial properties. This highlights the potential of this compound derivatives in pharmaceutical research (Al-Smaisim, 2012).

Ligand Synthesis and Metal Complex Formation

This compound plays a role in the synthesis of ligands and their subsequent formation of metal complexes. These complexes have applications in various fields, including catalysis and materials science (Esquius et al., 2000).

Cytotoxicity and Anticancer Research

Derivatives of this compound have been evaluated for their cytotoxic properties against tumor cell lines, suggesting their potential use in anticancer research (Kodadi et al., 2007).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1-Ethyl-3,5-dimethyl-1H-pyrazole can be found online . It is always recommended to refer to the MSDS for detailed safety and hazard information.

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that 1-Ethyl-3,5-dimethyl-1H-pyrazole, as a member of the pyrazole family, may also find increasing applications in these areas in the future.

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-4-9-7(3)5-6(2)8-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTANXHOAUWNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340600
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17629-26-4
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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